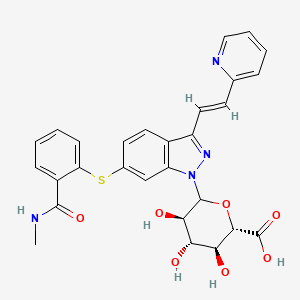

Axitinib N-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Axitinib N-Glucuronide (M7) is a metabolite of axitinib , an orally active multikinase inhibitor . Axitinib itself is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. It is approved for treating advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy .

Analyse Chemischer Reaktionen

Axitinib-N-Glucuronid ist ein Produkt der Glucuronidierung, bei der eine Glucuronsäureeinheit an Axitinib konjugiert wird. Dieser Prozess findet hauptsächlich in der Leber statt. Die wichtigsten Metaboliten im menschlichen Plasma sind M7 und Axitinib-Sulfoxid (M12), die beide als pharmakologisch inaktiv gelten . Leider bleiben die spezifischen Reagenzien und Bedingungen für die Glucuronidierungsreaktion unaufgeklärt.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Axitinib undergoes extensive metabolism in the human body, primarily through glucuronidation. The N-glucuronide metabolite has been identified as the predominant circulating metabolite in human plasma, accounting for approximately 50% of the total radioactivity observed after axitinib administration .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 27.8 (79%) |

| AUC0–24 (ng·h/mL) | 265 (77%) |

| Clearance (L/h) | 38 (80%) |

| Volume of Distribution (L) | 160 (105%) |

These parameters highlight the pharmacokinetic profile of axitinib and its metabolites, including the N-glucuronide, which plays a crucial role in determining drug efficacy and safety .

Clinical Applications

Axitinib is primarily applied in oncology, particularly for patients with metastatic renal cell carcinoma who have experienced failure with prior systemic therapies. The efficacy of axitinib has been established through multiple clinical trials demonstrating its ability to inhibit tumor growth by blocking angiogenesis.

Case Studies

- Phase III Clinical Trials : In a randomized trial comparing axitinib to sorafenib in patients with metastatic RCC, axitinib showed superior progression-free survival rates. The study indicated that patients receiving axitinib had a median progression-free survival of 6.7 months compared to 4.7 months for those on sorafenib .

- Real-World Evidence : A retrospective study analyzing real-world data from patients treated with axitinib confirmed its effectiveness in clinical practice, aligning with findings from clinical trials. The study reported an objective response rate of approximately 30% among patients treated with axitinib in routine clinical settings .

Safety Profile

The safety profile of axitinib has been well-documented across various studies. Common adverse effects include hypertension, diarrhea, fatigue, and hypothyroidism. Importantly, the N-glucuronide metabolite does not exhibit clinically relevant activity against receptor tyrosine kinases (RTKs), suggesting that its role is primarily as a detoxification pathway rather than contributing to therapeutic effects .

Adverse Effects Overview

| Adverse Effect | Incidence (%) |

|---|---|

| Hypertension | 50 |

| Diarrhea | 40 |

| Fatigue | 35 |

| Hypothyroidism | 20 |

This table summarizes the most common adverse effects associated with axitinib treatment, emphasizing the importance of monitoring these conditions during therapy.

Wirkmechanismus

Axitinib N-Glucuronide does not exert significant pharmacological effects itself. Instead, its parent compound, axitinib, inhibits VEGFRs, disrupting angiogenesis and tumor growth. The molecular targets and pathways involved are related to VEGF signaling.

Vergleich Mit ähnlichen Verbindungen

Während M7 aufgrund seiner Glucuronidierung einzigartig ist, teilen andere Axitinib-Metabolite (wie M12) und verwandte Verbindungen (z. B. Sorafenib, Sunitinib) ähnliche Wirkmechanismen bei der Zielerfassung von VEGFR.

Biologische Aktivität

Axitinib N-glucuronide is a significant metabolite of axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the biological activity of this compound is crucial for evaluating its pharmacological implications and potential therapeutic effects. This article delves into the metabolic pathways, enzymatic interactions, and biological efficacy of this compound, supported by relevant data tables and research findings.

Metabolic Pathways

Axitinib undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites, including this compound. The primary enzyme responsible for this glucuronidation process is UDP-glucuronosyltransferase 1A1 (UGT1A1) , with minor contributions from other UGT isoforms such as UGT1A3, UGT1A4, and UGT1A9 .

Key Enzyme Kinetics

The kinetic parameters for the formation of this compound have been characterized as follows:

| Parameter | Value |

|---|---|

| Km | 2.7 µM (HLM) |

| Vmax | 8.9 pmol·min−1·mg−1 (HLM) |

| Enzyme | UGT1A1 |

These values indicate that this compound formation is a relatively efficient process, highlighting the significant role of UGT1A1 in its metabolism .

Biological Activity and Pharmacodynamics

While axitinib itself exhibits potent inhibitory activity against VEGFRs, its metabolites, including this compound, demonstrate markedly reduced biological activity. In vitro studies have shown that this compound is approximately 8000-fold less potent against VEGFR-2 compared to axitinib . This diminished potency raises important considerations regarding the therapeutic efficacy and safety profile of axitinib in clinical settings.

Comparative Potency of Axitinib and Its Metabolites

| Compound | IC50 (nM) |

|---|---|

| Axitinib | 0.06 - 0.3 |

| This compound | >480 |

| Axitinib Sulfoxide | >400 |

The data illustrates that while axitinib effectively inhibits VEGFR signaling pathways at low concentrations, its metabolites do not contribute significantly to this activity .

Case Studies and Clinical Implications

Several clinical studies have evaluated the pharmacokinetics of axitinib and its metabolites. For instance, a phase I trial demonstrated that the pharmacokinetic profile of axitinib is influenced by genetic polymorphisms affecting UGT enzymes and cytochrome P450 isoforms . Additionally, the presence of this compound in plasma was correlated with reduced therapeutic efficacy, emphasizing the importance of understanding metabolite dynamics in treatment outcomes.

Notable Observations

- Phase I Trials : These trials highlighted variability in patient responses based on genetic factors influencing drug metabolism.

- Adverse Effects : The reduced activity of this compound suggests that adverse effects may be more closely related to parent compound levels rather than its metabolites.

Eigenschaften

Molekularformel |

C28H26N4O7S |

|---|---|

Molekulargewicht |

562.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |

InChI-Schlüssel |

YYKQABKSJYLETI-MRLOOFNMSA-N |

SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

Isomerische SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5 |

Kanonische SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Axitinib N-Glucuronide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.